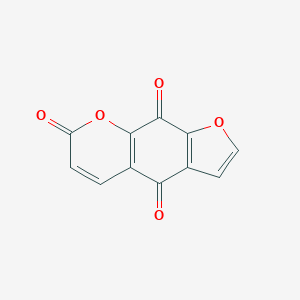

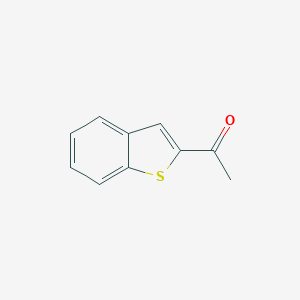

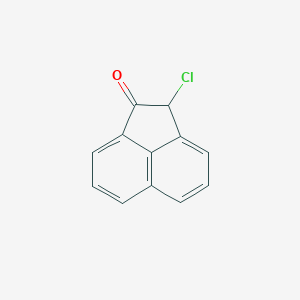

2-chloro-2H-acenaphthylen-1-one

Vue d'ensemble

Description

Timcodar: Unlike other macrolides, Timcodar does not cause immunosuppression or glucose resistance, making it a unique candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timcodar is synthesized through a series of chemical reactions involving macrolide intermediates. The synthetic route typically involves the following steps:

Formation of the macrolide core: This involves the cyclization of a linear precursor to form the macrolide ring.

Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and amino groups to the macrolide core.

Purification: The final product is purified using techniques such as chromatography to obtain high purity Timcodar.

Industrial Production Methods: Industrial production of Timcodar involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

Continuous flow synthesis: Utilized for efficient and scalable production.

Quality control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Timcodar undergoes various chemical reactions, including:

Oxidation: Timcodar can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Timcodar into its reduced forms.

Substitution: Timcodar can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Timcodar with modified functional groups, which can have different biological activities .

Scientific Research Applications

Timcodar has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide chemistry.

Biology: Investigated for its role in inhibiting adipogenesis and its potential as an anti-obesity agent.

Medicine: Explored for its potential to enhance the efficacy of anti-tuberculosis drugs and its role in cancer therapy.

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug resistance mechanisms

Mechanism of Action

Timcodar exerts its effects through multiple mechanisms:

Inhibition of P-glycoprotein: Timcodar inhibits P-glycoprotein, a protein involved in drug efflux, thereby enhancing the efficacy of other drugs.

Suppression of adipogenic transcription factors: Timcodar inhibits transcription factors such as PPARγ and C/EBPα, which are involved in fat accumulation.

Modulation of glucocorticoid receptor activity: Timcodar affects the activity and phosphorylation of glucocorticoid receptors, influencing various cellular processes .

Comparison with Similar Compounds

Timcodar is compared with other macrolide derivatives such as:

Rapamycin: Similar in inhibiting adipogenesis but causes immunosuppression.

FK506: Similar in modulating glucocorticoid receptor activity but has immunosuppressive effects.

Biricodar: Another efflux pump inhibitor but with different chemical structure and efficacy

Uniqueness: Timcodar stands out due to its non-immunosuppressive nature and its ability to enhance the efficacy of other drugs without causing glucose resistance .

List of Similar Compounds:

- Rapamycin

- FK506

- Biricodar

- Verapamil

- Colistin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Timcodar is synthesized through a series of chemical reactions involving macrolide intermediates. The synthetic route typically involves the following steps:

Formation of the macrolide core: This involves the cyclization of a linear precursor to form the macrolide ring.

Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and amino groups to the macrolide core.

Purification: The final product is purified using techniques such as chromatography to obtain high purity Timcodar.

Industrial Production Methods: Industrial production of Timcodar involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

Continuous flow synthesis: Utilized for efficient and scalable production.

Quality control: Rigorous testing to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Timcodar undergoes various chemical reactions, including:

Oxidation: Timcodar can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Timcodar into its reduced forms.

Substitution: Timcodar can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Timcodar with modified functional groups, which can have different biological activities .

Applications De Recherche Scientifique

Timcodar has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide chemistry.

Biology: Investigated for its role in inhibiting adipogenesis and its potential as an anti-obesity agent.

Medicine: Explored for its potential to enhance the efficacy of anti-tuberculosis drugs and its role in cancer therapy.

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug resistance mechanisms

Mécanisme D'action

Timcodar is compared with other macrolide derivatives such as:

Rapamycin: Similar in inhibiting adipogenesis but causes immunosuppression.

FK506: Similar in modulating glucocorticoid receptor activity but has immunosuppressive effects.

Biricodar: Another efflux pump inhibitor but with different chemical structure and efficacy

Uniqueness: Timcodar stands out due to its non-immunosuppressive nature and its ability to enhance the efficacy of other drugs without causing glucose resistance .

Propriétés

IUPAC Name |

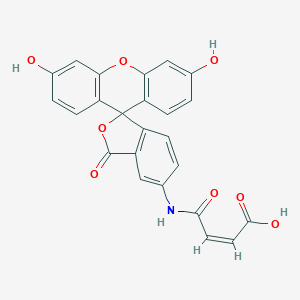

2-chloro-2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEWKHWKQARGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299131 | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-26-4 | |

| Record name | NSC128360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)